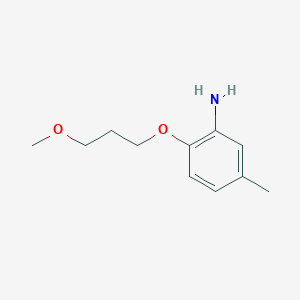

2-(3-Methoxypropoxy)-5-methylaniline

説明

Contextualization within the Chemistry of Substituted Aniline (B41778) Derivatives

Aniline and its derivatives are fundamental components in the synthesis of a vast array of organic compounds. The amino group attached to the aromatic ring is a powerful activating group, significantly influencing the reactivity of the ring in electrophilic substitution reactions. The nature, position, and number of substituents on the aniline core can be tailored to control the molecule's nucleophilicity, basicity, and steric hindrance, thereby directing the course of chemical reactions. This tunability makes substituted anilines invaluable intermediates in the production of dyes, pharmaceuticals, and polymers.

Structural Significance of the 3-Methoxypropoxy and 5-Methyl Functionalities on the Aniline Core

The specific architecture of 2-(3-Methoxypropoxy)-5-methylaniline incorporates two key functional groups that modulate the properties of the aniline core: a 3-methoxypropoxy group at the ortho-position and a methyl group at the meta-position relative to the amino group.

The 3-methoxypropoxy group is an alkoxy substituent with a flexible ether linkage. Its presence at the ortho-position introduces several important effects:

Electronic Effect: The oxygen atom of the alkoxy group is electron-donating through resonance, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This enhances the ring's reactivity towards electrophiles.

Steric Hindrance: The bulkiness of the 3-methoxypropoxy group can sterically hinder the adjacent amino group and the ortho-carbon, potentially influencing the regioselectivity of reactions.

Chelation: The ether oxygen could potentially coordinate with metal catalysts, influencing the outcome of certain catalytic reactions.

The 5-methyl group is a simple alkyl substituent with the following influences:

Electronic Effect: The methyl group is weakly electron-donating through an inductive effect, which further slightly increases the electron density of the aromatic ring.

Steric Effect: Its presence at the meta-position has a less pronounced steric impact on the amino group compared to an ortho-substituent.

The combination of these two groups results in a unique electronic and steric profile for this compound, distinguishing it from other substituted anilines.

Rationale for Dedicated Academic Research on this compound

While specific academic research dedicated solely to this compound is limited, the rationale for its study lies in the broader context of understanding structure-property relationships in substituted anilines and its potential as a specialized chemical intermediate.

The precise arrangement of the 3-methoxypropoxy and 5-methyl groups is expected to fine-tune the reactivity of the aniline molecule. Research into such specifically substituted anilines allows for a deeper understanding of how different functional groups interact to control reaction outcomes. For instance, the interplay between the electron-donating nature of both substituents and the steric bulk of the alkoxy group can lead to unique regioselectivity in electrophilic aromatic substitution reactions.

Substituted anilines are considered fundamental "building blocks" in organic synthesis. this compound, with its distinct functional groups, has the potential to serve as a modular component for the construction of more complex molecules. The amino group can be readily transformed into a variety of other functionalities (e.g., diazonium salts), while the methoxypropoxy side chain could be modified or cleaved under specific conditions. This versatility makes it an attractive starting material for the synthesis of novel pharmaceutical intermediates, functional dyes, or specialized polymers.

Chemical Properties and Data

Detailed experimental data for this compound is not extensively available in the public domain. However, we can infer some of its properties by examining a closely related compound, 2-Methoxy-5-methylaniline (B41322) .

Table 1: Physicochemical Properties of the Related Compound 2-Methoxy-5-methylaniline

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Melting Point | 50-52 °C |

| Boiling Point | 235 °C |

| Appearance | Solid |

Data sourced from Sigma-Aldrich and PubChem nih.gov.

It is anticipated that the properties of this compound would differ from 2-Methoxy-5-methylaniline primarily due to the longer and more flexible 3-methoxypropoxy side chain. This would likely result in a higher molecular weight, and potentially a lower melting point and a higher boiling point due to increased van der Waals forces and the molecule's altered packing in the solid state.

This compound represents an intriguing example of a substituted aniline derivative with a unique combination of functional groups. While dedicated research on this specific compound is not abundant, its structural features suggest a nuanced chemical reactivity and significant potential as a building block in organic synthesis. Further investigation into its synthesis, properties, and reactivity would be valuable for expanding the toolbox of synthetic chemists and for the development of novel functional molecules.

Structure

3D Structure

特性

IUPAC Name |

2-(3-methoxypropoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9-4-5-11(10(12)8-9)14-7-3-6-13-2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUFBGMOFBQOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273656 | |

| Record name | 2-(3-Methoxypropoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946728-29-6 | |

| Record name | 2-(3-Methoxypropoxy)-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946728-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxypropoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways to 2 3 Methoxypropoxy 5 Methylaniline

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 2-(3-methoxypropoxy)-5-methylaniline, the primary disconnection points are the ether linkage and the amino group on the aromatic ring.

The carbon-oxygen bond of the ether is a logical point for disconnection. This retrosynthetic step, corresponding to a Williamson ether synthesis, reveals two key precursors: 5-methyl-2-aminophenol and a 3-methoxypropyl halide (or a related electrophile). wikipedia.orgmasterorganicchemistry.com

Further disconnection of 5-methyl-2-aminophenol can be envisioned through functional group interconversion. For instance, the amino and hydroxyl groups can be traced back to a nitrophenol precursor, such as 5-methyl-2-nitrophenol, which can then be reduced. The synthesis of this nitrophenol itself can be derived from simpler aromatic starting materials like p-cresol (B1678582). This logical process of breaking down the target molecule allows for the identification of readily accessible starting materials and the formulation of a coherent synthetic plan. amazonaws.com

Classical Synthetic Routes

Based on the retrosynthetic analysis, a forward synthesis can be devised. This typically involves the initial synthesis of the core aminophenol structure followed by the attachment of the ether side chain.

The synthesis of the 5-methyl-2-aminophenol core is a crucial step. One common method involves the nitration of p-cresol (4-methylphenol). The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the regioselective introduction of the nitro group. The resulting 4-methyl-2-nitrophenol (B89549) can then be reduced to the corresponding 5-methyl-2-aminophenol. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations.

Another approach to aminophenols involves the alkali fusion of sulfonated aromatic amines. For instance, 2-amino-5-methyl-benzenesulfonic acid can be treated with potassium hydroxide (B78521) at high temperatures to yield 2-amino-5-methyl-phenol. google.com More recent methods for the synthesis of 2-aminophenols include a cascade researchgate.netresearchgate.net-sigmatropic rearrangement and hydrolysis of N-arylhydroxylamines, offering high regioselectivity under mild conditions. nih.gov

With the 5-methyl-2-aminophenol core in hand, the next step is the introduction of the 3-methoxypropoxy group. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. wikipedia.org

This reaction involves the deprotonation of the phenolic hydroxyl group of 5-methyl-2-aminophenol to form a more nucleophilic phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide, such as 1-bromo-3-methoxypropane, in an SN2 reaction to form the desired ether. masterorganicchemistry.comlumenlearning.com To achieve selective O-alkylation over N-alkylation, the more acidic phenolic proton is preferentially removed by a suitable base. In some cases, protection of the amino group may be necessary to ensure exclusive O-alkylation. researchgate.netumich.eduresearchgate.net

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The reaction is initiated by the deprotonation of the alcohol (in this case, the phenol) to form an alkoxide or phenoxide ion. This is a more potent nucleophile than the neutral alcohol. The phenoxide then attacks the electrophilic carbon of the alkyl halide in a backside attack, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comlumenlearning.com The reaction is concerted, meaning bond formation and bond breaking occur simultaneously. wikipedia.org

For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions (E2), which are more prevalent with secondary and tertiary halides. masterorganicchemistry.comchem-station.com

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, and temperature all play critical roles.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free. chem-station.com

Temperature: The reaction temperature can influence the reaction rate. Generally, moderately elevated temperatures are used to ensure a reasonable reaction time, often ranging from room temperature to reflux conditions, depending on the reactivity of the substrates. wikipedia.org

Below is an interactive data table summarizing typical conditions for the O-alkylation of aminophenols.

| Parameter | Condition | Rationale |

| Substrate | 5-Methyl-2-aminophenol | The nucleophilic precursor. |

| Alkylating Agent | 1-bromo-3-methoxypropane | Provides the 3-methoxypropoxy moiety. |

| Base | K₂CO₃ or Cs₂CO₃ | Sufficiently basic to deprotonate the phenol. nih.gov |

| Solvent | DMF or Acetonitrile | Polar aprotic solvent to facilitate SN2 reaction. chem-station.com |

| Temperature | 50-100 °C | To ensure a reasonable reaction rate. wikipedia.org |

Regioselective amination is primarily relevant to the synthesis of the aminophenol precursor. Direct amination of substituted phenols is a challenging but increasingly researched area. nih.govresearchgate.netorganic-chemistry.org For the synthesis of this compound, the more established route involves the reduction of a nitro group that has been regioselectively introduced prior to the amination step, as described in section 2.2.1. This ensures the correct placement of the amino group relative to the other substituents on the aromatic ring.

Advanced Synthetic Approaches and Methodological Innovations

Transition Metal-Catalyzed Coupling Reactions for C-O and C-N Bond Formation

Transition metal catalysis provides powerful tools for the construction of the key C-O (ether) and C-N (amine) bonds in this compound. Two prominent strategies include the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is highly versatile, allowing for the coupling of a wide array of aryl halides with various amines under relatively mild conditions. wikipedia.orgrug.nl For the synthesis of the target molecule, one potential pathway would involve the coupling of an amine with a pre-functionalized aryl halide. The choice of phosphine (B1218219) ligands is critical for the success of this reaction, with sterically hindered ligands often providing the best results. libretexts.orgrug.nl

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O and C-N bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern advancements have led to the development of more efficient catalytic systems that operate at lower temperatures. wikipedia.org For C-O bond formation, an Ullmann-type reaction could involve the coupling of an aryl halide with an alcohol. For C-N bond formation, a Goldberg reaction, which is a variation of the Ullmann condensation, could be employed to couple an aniline (B41778) with an aryl halide. wikipedia.org

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Ligands | Phosphine-based | Often ligandless or with simple ligands |

| Reaction Conditions | Generally milder | Traditionally harsh, modern methods are milder |

| Substrate Scope | Broad | Can be more limited for unactivated substrates |

| Functional Group Tolerance | High | Can be lower in some cases |

Green Chemistry Principles in the Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for sustainable chemical production. Key aspects include the use of solvent-free reactions and maximizing atom economy.

Solvent-free reactions offer significant environmental benefits by eliminating the use of volatile organic solvents, which are often toxic and difficult to recycle. researchgate.net For instance, a Williamson ether synthesis, a potential step in the production of the target molecule, can be carried out under solvent-free conditions, often with microwave assistance to accelerate the reaction. researchgate.netscilit.comtandfonline.com This approach not only reduces waste but can also lead to higher yields and shorter reaction times.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. scranton.edu In the context of synthesizing this compound, choosing reaction pathways that maximize atom economy is a key green chemistry consideration. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. orgchemres.orgsacredheart.edunumberanalytics.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and purer products. orgchemres.orgacs.org

In a potential synthesis of this compound, a microwave-assisted Williamson ether synthesis could be employed for the formation of the ether linkage. orgchemres.orgsacredheart.edunumberanalytics.comacs.org This method typically involves reacting an alcohol with an alkyl halide in the presence of a base, with the reaction mixture being subjected to microwave irradiation. acs.org The rapid and uniform heating provided by microwaves can enhance the reaction rate and minimize the formation of side products. numberanalytics.com Solvent-free microwave-assisted synthesis is also a viable and environmentally friendly option. scilit.comtandfonline.com

Table 2: Example of Microwave-Assisted Williamson Ether Synthesis Conditions

| Parameter | Condition |

| Reactants | Phenol derivative, Alkyl halide |

| Base | Potassium Carbonate |

| Solvent | Solvent-free or high-boiling polar solvent |

| Microwave Power | 100-300 W |

| Temperature | 100-150 °C |

| Reaction Time | 5-20 minutes |

Flow Chemistry Applications in Scale-Up Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for the scale-up of chemical syntheses. These benefits include improved safety, better process control, and higher throughput.

For the synthesis of this compound, a flow chemistry setup could be designed to perform key reaction steps, such as a Williamson ether synthesis or a transition metal-catalyzed coupling reaction, in a continuous manner. researchgate.net The precise control over reaction parameters like temperature, pressure, and reaction time in a flow reactor can lead to higher yields and selectivity. Furthermore, the small reaction volumes at any given time enhance the safety of the process, especially when dealing with exothermic reactions or hazardous reagents.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of the synthetic intermediates and the final this compound is a critical step to ensure the desired purity of the product. Common techniques include extraction, crystallization, and chromatography.

For the purification of aromatic amines, which can be basic, several strategies can be employed. biotage.com One common method is to wash the organic layer containing the crude product with a dilute acid solution. This protonates the amine, rendering it water-soluble and allowing it to be extracted into the aqueous phase, separating it from non-basic impurities. rochester.edu The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. rochester.edu Alternatively, washing with an aqueous solution of copper sulfate (B86663) can be effective, as the copper ions form a complex with the amine, facilitating its removal from the organic phase. rochester.edu

Distillation is another viable method for purifying amines, particularly after initial workup and phase separation. google.com For solid compounds, recrystallization is a powerful technique for achieving high purity. The choice of solvent is crucial for successful recrystallization.

Flash column chromatography is a versatile technique for separating complex mixtures. biotage.com For basic compounds like amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the mobile phase to prevent tailing and improve separation. biotage.com Reversed-phase chromatography can also be used, where adjusting the pH of the mobile phase can significantly impact the retention and separation of ionizable compounds. biotage.com

For the purification of ether intermediates, standard techniques such as extraction to remove water-soluble impurities, followed by distillation or chromatography, are typically effective.

Chemical Reactivity and Transformation Studies of 2 3 Methoxypropoxy 5 Methylaniline

Reactions of the Aromatic Amino Group

The aromatic amino group in 2-(3-methoxypropoxy)-5-methylaniline is a key functional group that dictates much of its chemical reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic character and allows the compound to participate in a variety of chemical transformations.

Nucleophilic Reactivity in Acylation and Alkylation Reactions

The primary amino group of this compound readily participates in nucleophilic substitution reactions with acylating and alkylating agents. These reactions are fundamental in organic synthesis for the formation of amide and secondary or tertiary amine linkages, respectively.

Acylation: In acylation reactions, the aniline (B41778) derivative reacts with acyl halides, anhydrides, or carboxylic acids to form amides. The reaction with a carboxylic acid, for instance, can be mediated by activating agents to facilitate the condensation. nih.govnih.gov A general representation of this reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent.

For example, the reaction with an acyl chloride proceeds via nucleophilic acyl substitution to yield an N-acylated product. This transformation is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Similarly, sulfonamides can be synthesized through the reaction of the aniline with sulfonyl chlorides. nih.govresearchgate.net This reaction is a common method for producing sulfonamide derivatives, a class of compounds with significant applications. wur.nlprinceton.edu

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. This reaction introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines. However, polyalkylation can be a competing process, leading to a mixture of products.

Table 1: Examples of Acylation Reactions with this compound This table is generated based on general chemical principles, not specific experimental data for this compound.

| Acylating Agent | Product Class | General Reaction Conditions |

|---|---|---|

| Acetyl chloride | Amide | Aprotic solvent, base (e.g., pyridine) |

| Acetic anhydride | Amide | Aprotic solvent, optional catalyst |

| Benzoic acid | Amide | Dehydrating agent (e.g., DCC) or catalyst |

| Benzenesulfonyl chloride | Sulfonamide | Aprotic solvent, base (e.g., pyridine) |

Formation of Imines and Schiff Bases

This compound can undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. jetir.orgmasterorganicchemistry.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.orgbeilstein-journals.orgoperachem.com The reaction is typically catalyzed by an acid or a base and is often reversible. nih.govajol.inforesearchgate.net

The formation of the C=N double bond in the imine product is a characteristic transformation of primary amines. uobaghdad.edu.iq These Schiff bases can be stable compounds and are important intermediates in various organic syntheses. The reaction can be carried out by refluxing the aniline derivative with the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. nih.gov

Table 2: Formation of Imines from this compound and Carbonyl Compounds This table is generated based on general chemical principles, not specific experimental data for this compound.

| Carbonyl Compound | Product Type | General Reaction Conditions |

|---|---|---|

| Benzaldehyde (B42025) | Schiff Base (Aldimine) | Reflux in ethanol (B145695) with catalytic acid |

| Acetone | Schiff Base (Ketimine) | Reflux in toluene (B28343) with Dean-Stark trap |

| Cyclohexanone | Schiff Base (Ketimine) | Stirring in methanol (B129727) with catalytic acetic acid operachem.com |

| 4-Methoxybenzaldehyde | Schiff Base (Aldimine) | Reflux in a suitable solvent |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound allows it to undergo diazotization, a reaction that converts the amino group into a diazonium salt. scialert.net This is typically achieved by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). impactfactor.orgorientjchem.org

The resulting diazonium salt is a versatile intermediate. The diazonium group can be replaced by a variety of nucleophiles in Sandmeyer-type reactions. More significantly, diazonium salts are electrophiles that can react with activated aromatic compounds, such as phenols and other anilines, in a process known as azo coupling. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is the basis for the synthesis of a vast array of azo dyes. nih.govresearchgate.netmdpi.com The coupling partner's nature and substitution pattern determine the color of the resulting azo dye. nih.gov The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component, typically at the para position, to form an azo compound characterized by the -N=N- linkage. wikipedia.org

Condensation and Cyclization Reactions to Form Heterocyclic Systems

The reactivity of the amino group, in conjunction with the adjacent aromatic ring, makes this compound a valuable precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions.

Benzimidazoles: One important class of heterocycles that can be synthesized are benzimidazoles. nih.gov This can be achieved through the condensation of the aniline derivative with carboxylic acids or their derivatives, followed by cyclization. researchgate.netorganic-chemistry.org For example, reaction with a carboxylic acid under dehydrating conditions can lead to the formation of a 2-substituted benzimidazole. uobaghdad.edu.iqresearchgate.net

Quinolines: Quinolines are another significant class of N-heterocycles that can be synthesized from aniline derivatives. mdpi.com Classic methods like the Skraup, Doebner-von Miller, or Friedländer synthesis involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoaldehydes, respectively. jptcp.comorganic-chemistry.orgresearchgate.netnih.gov These reactions typically proceed through the formation of an imine or enamine intermediate, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent aromatization.

Reactions of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound, namely the amino group, the methoxypropoxy group, and the methyl group, significantly influence the reactivity of the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution Reactions (e.g., halogenation, nitration, sulfonation)

The amino group (-NH2) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. ucalgary.cachemistrysteps.com The methoxypropoxy group (-O-R) is also an activating ortho, para-director, while the methyl group (-CH3) is a weaker activating ortho, para-director. The combined effect of these groups makes the aromatic ring of this compound highly susceptible to attack by electrophiles. wikipedia.org

However, the high reactivity can also be a drawback, potentially leading to polysubstitution. ucalgary.ca Furthermore, the basic nature of the amino group can lead to complications in reactions that use strong acids, such as nitration and sulfonation, as the amino group can be protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating and meta-directing group. ucalgary.ca

To control the reactivity and achieve selective substitution, the amino group is often "protected" by converting it into an amide (e.g., an acetanilide). The amide group is still an ortho, para-director but is less activating than the free amino group, which allows for better control of the reaction and prevents polysubstitution. ucalgary.ca After the substitution reaction, the protecting group can be removed by hydrolysis to regenerate the amino group.

Halogenation: Direct halogenation (e.g., with bromine) of the unprotected aniline would likely lead to the substitution of all available ortho and para positions due to the high activation of the ring. ucalgary.ca

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is problematic due to the protonation of the amino group. chemistrysteps.com Nitration is typically carried out on the protected acetanilide (B955) derivative to direct the nitro group to the para position (and some ortho).

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid can be complex. The reaction with the protected amide is the preferred method.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is generated based on the directing effects of the existing substituents, not specific experimental data.

| Reaction | Electrophile | Predicted Major Product(s) (Position of Substitution) | Rationale |

|---|---|---|---|

| Bromination | Br+ | 4,6-dibromo or 4,6-polybromo derivative | Strong activation by -NH2 and -OR groups, ortho/para directing. |

| Nitration (on protected amide) | NO2+ | 4-nitro derivative | The amide group directs para; steric hindrance may disfavor ortho. |

| Sulfonation (on protected amide) | SO3 | 4-sulfonic acid derivative | The amide group directs para. |

Ortho- and Para-Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the electronic properties of its three substituents: the amino (-NH2), the 3-methoxypropoxy (-OCH2CH2CH2OCH3), and the methyl (-CH3) groups. Both the amino and alkoxy groups are strong activating groups due to the ability of the nitrogen and oxygen atoms to donate a lone pair of electrons into the benzene ring through resonance. libretexts.orgbyjus.com The methyl group is a less powerful, weakly activating group that donates electron density primarily through an inductive effect.

All three substituents are classified as ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org In this compound, the positions are numbered relative to the amino group (C1). The substituents are at C1 (-NH2), C2 (-OR), and C5 (-CH3).

The powerful activating and directing effects of the amino and alkoxy groups dominate the reactivity of the ring, making it highly nucleophilic. libretexts.org The available positions for substitution are C3, C4, and C6.

Position C6: This position is ortho to the amino group and meta to the methyl group. It is strongly activated by the -NH2 group.

Position C4: This position is para to the amino group and ortho to the methyl group. It is strongly activated by both the -NH2 and -CH3 groups.

Position C3: This position is ortho to the alkoxy group and meta to the amino group. It is activated by the -OR group.

Due to the potent activating nature of the amino group, electrophilic substitution is highly favored at its ortho and para positions (C6 and C4). byjus.com The C4 position, being para to the strongly directing amino group and ortho to the methyl group, is a particularly likely site for substitution. However, the high reactivity of arylamines can often lead to multiple substitution products. libretexts.org

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Mechanism of Effect |

|---|---|---|---|---|

| Amino (-NH2) | C1 | Strongly Activating | Ortho, Para | Resonance (Donation of N lone pair) |

| 3-Methoxypropoxy (-OR) | C2 | Strongly Activating | Ortho, Para | Resonance (Donation of O lone pair) |

| Methyl (-CH3) | C5 | Weakly Activating | Ortho, Para | Inductive (Electron donation) |

Reactions Involving the Ether Linkage and Alkyl Chain

The 3-methoxypropoxy side chain offers additional sites for chemical transformation, primarily involving the ether bonds.

Cleavage of the Ether Bond

The aryl alkyl ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com This reaction involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group. libretexts.org A halide ion (I⁻ or Br⁻) then acts as a nucleophile.

For aryl alkyl ethers, the cleavage mechanism is typically an Sₙ2 reaction where the nucleophile attacks the less sterically hindered alkyl carbon. masterorganicchemistry.comlibretexts.org Attack at the sp²-hybridized aromatic carbon is energetically unfavorable. youtube.com Consequently, the reaction cleaves the bond between the propyl chain's oxygen and its first carbon, not the bond between the oxygen and the aromatic ring. The expected products of this reaction would be 2-amino-4-methylphenol (B1222752) and 1-halo-3-methoxypropane.

If an excess of the hydrohalic acid is used, the terminal methoxy (B1213986) group on the side chain can also be cleaved, potentially yielding 1,3-dihalopropane as the final side-chain product. masterorganicchemistry.com

Functionalization of the Methoxypropoxy Side Chain

Beyond complete cleavage, the methoxypropoxy side chain could potentially undergo other functionalization reactions, although these are often less common than aromatic ring substitutions or ether cleavage.

Selective Demethylation: The terminal methyl ether could potentially be cleaved selectively over the aryl ether under specific conditions, for instance, using certain Lewis acids or other specialized reagents. This would yield a primary alcohol on the side chain, providing a handle for further derivatization.

C-H Functionalization: Direct functionalization of the C-H bonds on the propyl chain is a modern synthetic strategy but typically requires specific transition-metal catalysts. utexas.edu Such reactions could introduce new functional groups (e.g., carbonyl, hydroxyl) along the alkyl chain. For example, electrocatalytic oxidative methods have been developed for the degradation and functionalization of polyethers. nih.gov

Oxidation: Strong oxidizing agents might lead to the oxidation of the C-H bonds on the propyl chain, particularly those adjacent to the ether oxygens, potentially leading to chain cleavage and the formation of esters or carboxylic acids.

These functionalizations are generally more challenging than reactions on the aromatic ring and would require carefully selected reaction conditions to achieve selectivity.

Oxidation and Reduction Pathways of the Compound

The aniline moiety makes the compound particularly susceptible to oxidation. Reduction reactions are less common for the aniline itself but can be applied to the aromatic system under specific conditions.

Oxidation: Anilines are electron-rich and can be oxidized by a variety of agents. The product often depends on the specific oxidant and the reaction conditions. openaccessjournals.com

Mild Oxidation: With mild oxidizing agents, aniline derivatives can couple to form colored products like azoxybenzenes. acs.org

Strong Oxidation: Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or nitric acid can lead to the formation of complex mixtures, including nitro compounds and benzoquinones. openaccessjournals.com In some cases, oxidation can result in polymerization, leading to the formation of polyaniline-like materials. researchgate.net The presence of multiple activating groups on this compound makes the ring highly prone to oxidation, which can sometimes lead to decomposition or the formation of polymeric tars. libretexts.org

| Oxidizing Agent | Typical Product(s) | General Conditions |

|---|---|---|

| Hydrogen Peroxide (H2O2) | Azoxybenzenes, Nitrobenzenes | Base-mediated, controllable selectivity acs.org |

| Potassium Permanganate (KMnO4) | Nitrobenzene, Benzoquinone, Polymeric materials | Acidic or neutral medium openaccessjournals.com |

| Potassium Dichromate (K2Cr2O7) | Benzoquinone, Polyaniline | Acidic medium asianpubs.org |

| Peroxydisulfate (e.g., K2S2O8) | Aminophenols (Boyland-Sims oxidation) | Aqueous solution researchgate.net |

Reduction: The aniline functional group is already in a reduced state. Further reduction typically targets the aromatic ring.

Catalytic Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring under forcing conditions, such as high pressure and temperature with a suitable catalyst (e.g., Rhodium on carbon). This would convert the compound to a substituted cyclohexylamine.

Diazotization-Reduction: The amino group can be transformed into a diazonium salt using nitrous acid (HNO₂). The resulting diazonium group can then be reductively removed (dediazonation) and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). This sequence would convert the parent compound to 1-(3-methoxypropoxy)-4-methylbenzene. libretexts.org

Synthesis and Characterization of Structural Derivatives and Analogues

Systematic Modification of the Alkyl Chain Length and Branching

The synthesis of analogues of 2-(3-Methoxypropoxy)-5-methylaniline with varied alkyl ether chains allows for a systematic investigation into the influence of chain length and branching on the compound's properties. The general synthetic route commences with the alkylation of 2-amino-4-methylphenol (B1222752). To ensure selective O-alkylation over N-alkylation, the amino group is often protected, for example, by reacting it with benzaldehyde (B42025) to form a Schiff base. Following protection, the phenoxide is generated with a suitable base and reacted with a haloalkoxyalkane.

Systematic modifications can be introduced by using different ω-methoxy-1-haloalkanes. For instance, reacting the protected 2-amino-4-methylphenol with 1-bromo-2-methoxyethane (B44670) or 1-bromo-4-methoxybutane (B1268050) would yield analogues with shorter and longer alkoxy chains, respectively. Branched-chain analogues can be synthesized using reagents like 1-bromo-3-methoxybutane. The final step involves the acidic hydrolysis of the Schiff base to deprotect the amino group, yielding the desired 2-(ω-methoxyalkoxy)-5-methylaniline derivative.

| Derivative | Alkylating Agent | Resulting Alkoxy Chain |

| 2-(2-Methoxyethoxy)-5-methylaniline | 1-Bromo-2-methoxyethane | -O-CH₂CH₂-O-CH₃ |

| This compound | 1-Bromo-3-methoxypropane | -O-CH₂CH₂CH₂-O-CH₃ |

| 2-(4-Methoxybutoxy)-5-methylaniline | 1-Bromo-4-methoxybutane | -O-CH₂CH₂CH₂CH₂-O-CH₃ |

| 2-(3-Methoxybutoxy)-5-methylaniline | 1-Bromo-3-methoxybutane | -O-CH(CH₃)CH₂CH₂-O-CH₃ |

Alterations in the Aromatic Ring Substitution Pattern

The positional isomerism of the methyl and methoxypropoxy groups on the aniline (B41778) ring significantly impacts the electronic and steric environment of the molecule. The synthesis of these isomers requires different starting materials. For example, the synthesis of 4-methoxy-3-(3-methoxypropoxy)aniline would start from 4-amino-2-nitrophenol.

The differentiation and characterization of these positional isomers are critical and are typically achieved using a combination of chromatographic and spectroscopic techniques. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for separating and identifying isomers, often revealing subtle differences in fragmentation patterns that allow for unambiguous identification. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity and chemical environment of atoms, allowing for the definitive assignment of the substitution pattern based on chemical shifts and coupling constants.

| Isomer Name | Starting Material | Key Differentiating Feature |

| This compound | 2-Amino-4-methylphenol | Specific aromatic proton splitting patterns in ¹H NMR |

| 2-(3-Methoxypropoxy)-4-methylaniline | 2-Amino-5-methylphenol | Different aromatic proton chemical shifts and coupling |

| 4-(3-Methoxypropoxy)-3-methylaniline | 4-Amino-2-methylphenol | Altered electronic effect of the methoxypropoxy group |

Introduction of Diverse Functional Groups on the Aromatic Ring

Introducing additional functional groups, such as nitro (-NO₂), halogen (-Cl, -Br), or cyano (-CN) groups, onto the aromatic ring of this compound can dramatically alter its chemical reactivity and potential applications. The synthesis of these derivatives typically involves electrophilic aromatic substitution reactions. The position of the new substituent is directed by the existing activating groups (the amino and methoxypropoxy groups) and the methyl group.

For instance, nitration of this compound would likely lead to the introduction of a nitro group at the positions ortho or para to the strongly activating amino group. The synthesis of a chloro-derivative could be achieved using a reagent like N-chlorosuccinimide. A patent for the synthesis of 5-chloro-2-methyl aniline from 4-chloro-2-nitro-toluene highlights a relevant synthetic pathway for a precursor to a halogenated analogue. researchgate.net These functionalized derivatives serve as versatile intermediates for further chemical transformations.

| Functional Group | Reagent | Potential Product |

| Nitro (-NO₂) | Nitric acid/Sulfuric acid | 4-Nitro-2-(3-methoxypropoxy)-5-methylaniline |

| Chloro (-Cl) | N-Chlorosuccinimide | 4-Chloro-2-(3-methoxypropoxy)-5-methylaniline |

| Bromo (-Br) | N-Bromosuccinimide | 4-Bromo-2-(3-methoxypropoxy)-5-methylaniline |

Formation of Polymeric Structures via Derivatization

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers. The presence of the methoxypropoxy and methyl substituents on the aniline ring in this compound is expected to influence the polymerization process and the properties of the resulting polymer. The polymerization is typically carried out via chemical or electrochemical oxidative methods. ias.ac.incapes.gov.br

The polymerization of ortho-alkoxy substituted anilines has been shown to produce polymers with enhanced solubility in common organic solvents compared to unsubstituted polyaniline. ias.ac.in This increased solubility is attributed to the steric hindrance provided by the alkoxy side chains, which reduces interchain interactions. The general procedure for chemical oxidative polymerization involves dissolving the monomer in an acidic medium (e.g., HCl) and adding an oxidizing agent like ammonium (B1175870) persulfate. nih.gov The resulting polymer, poly(this compound), would be expected to be a processable material. While the alkoxy group enhances solubility, it can also decrease the electrical conductivity of the polymer by increasing the distance between polymer chains and potentially disrupting the conjugation along the polymer backbone. ias.ac.in

Structure-Reactivity Relationship (SRR) Studies within the Derivative Series

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of the synthesized derivatives with their chemical reactivity. For the series of this compound analogues, these studies would focus on how modifications to the alkyl chain, aromatic substitution pattern, and introduced functional groups affect the reactivity of the aniline core.

For example, the basicity of the aniline nitrogen is expected to be influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups would increase basicity, while electron-withdrawing groups would decrease it. The reactivity of the aromatic ring towards electrophilic substitution is also highly dependent on the nature and position of the substituents. Studies on related compounds have shown that even subtle changes, such as moving a methyl group or altering the length of an alkoxy chain, can have significant effects on the molecule's biological activity or chemical properties. mdpi.commdpi.com The reactivity in polymerization reactions, including the rate of polymerization and the molecular weight of the resulting polymer, would also be a key area of investigation in SRR studies.

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis and Molecular Orbitals (e.g., HOMO-LUMO energies, charge distributions)

The electronic structure of an aromatic compound is fundamental to its reactivity and properties. For 2-(3-Methoxypropoxy)-5-methylaniline, the benzene (B151609) ring is substituted with three electron-donating groups: an amino (-NH2) group, a methyl (-CH3) group, and a methoxypropoxy (-O-(CH2)3-OCH3) group. These substituents increase the electron density of the aromatic ring, influencing its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comyoutube.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For substituted anilines, electron-donating groups tend to raise the energy of the HOMO, which can lead to a smaller energy gap and increased reactivity towards electrophiles. acs.org Theoretical analysis of substituted anilines often shows that electron-donor groups raise the HOMO energy level, while electron-acceptor groups tend to lower the LUMO energy. acs.org

Quantum chemical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a basis set such as 6-311G(d,p), can be used to compute these energies. thaiscience.info For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting the high electron density in these areas. The LUMO is likely distributed over the aromatic ring, representing the region where an incoming electron would be accommodated.

Molecular Electrostatic Potential (MEP) and Charge Distribution: An MEP map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, colored blue). thaiscience.info For this molecule, the most negative regions are expected around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These sites are prone to electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to nucleophilic interaction.

The table below presents typical quantum chemical descriptors that would be calculated to assess the reactivity of this compound.

| Descriptor | Symbol | Typical Calculated Value (a.u.) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.18 to -0.22 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.02 to 0.02 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 0.16 to 0.24 | Indicator of chemical reactivity and stability irjweb.com |

| Chemical Hardness | η | 0.08 to 0.12 | Measures resistance to change in electron distribution |

| Chemical Potential | µ | -0.10 to -0.12 | Related to the escaping tendency of electrons |

| Electrophilicity Index | ω | 0.05 to 0.08 | Describes the ability to accept electrons |

Note: The values are illustrative and represent typical ranges for substituted anilines as determined by DFT calculations.

Conformational Analysis and Energy Minima Determination

The 3-methoxypropoxy side chain of this compound introduces significant conformational flexibility. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

The process involves systematically rotating the molecule around its single bonds (e.g., C-C and C-O bonds in the side chain) and calculating the potential energy for each resulting geometry. This exploration of the potential energy surface helps to locate various energy minima, which correspond to stable conformers. The conformer with the lowest energy is termed the "global minimum" and represents the most probable structure of the molecule in its ground state.

For this compound, key rotational barriers would be associated with:

The C(aryl)-O bond connecting the side chain to the aniline ring.

The O-C, C-C, and C-O bonds within the methoxypropoxy chain.

Computational methods can reveal that interactions, such as hydrogen bonding between the amino group's hydrogen and the ether oxygen of the side chain, might stabilize certain conformations. acs.org Identifying the lowest energy conformer is critical because molecular properties, including reactivity and spectroscopic parameters, are often calculated based on this optimized geometry.

Reaction Mechanism Elucidation using Quantum Chemical Methods (e.g., Transition State Theory)

Quantum chemical calculations are instrumental in mapping the pathways of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. rsc.orgnih.govresearchgate.net By applying methods based on Transition State Theory, chemists can model the entire course of a reaction, from reactants to products, including the high-energy transition states and any reaction intermediates. mdpi.com

For an aniline derivative like this compound, a common reaction is electrophilic aromatic substitution. A computational study of such a reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, products, and transition states.

Transition State Search: Locating the exact geometry of the transition state—the highest point on the minimum energy path between a reactant and a product.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For instance, in a reaction with hydroxyl radicals, computational studies can determine whether the reaction proceeds via hydrogen abstraction from the amino group or addition to the aromatic ring by comparing the activation barriers for each path. mdpi.com Such studies provide a quantitative understanding of reaction kinetics and selectivity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental spectra.

Infrared (IR) Vibrational Frequencies: DFT calculations are widely used to compute the vibrational frequencies of molecules. researchgate.netmaterialsciencejournal.orgresearchgate.netsphinxsai.com The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of bonds. researchgate.net By comparing the computed spectrum with an experimental FT-IR spectrum, each observed absorption band can be assigned to a specific molecular motion. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity. sphinxsai.com

The table below lists the predicted IR vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Predicted Wavenumber (cm-1) (Scaled) | Expected Intensity |

| N-H Asymmetric & Symmetric Stretch | 3400-3550 | Medium-Strong |

| C-H Aromatic Stretch | 3050-3150 | Medium |

| C-H Aliphatic Stretch (CH3, CH2) | 2850-3000 | Strong |

| C=C Aromatic Ring Stretch | 1500-1620 | Medium-Strong |

| N-H Bending (Scissoring) | 1590-1650 | Medium |

| C-O-C Asymmetric Stretch (Ether) | 1200-1270 | Strong |

| C-N Stretch | 1250-1340 | Strong |

| C-O-C Symmetric Stretch (Ether) | 1070-1150 | Strong |

Note: Predicted wavenumbers are based on typical values for substituted anilines and ethers from DFT calculations. researchgate.netmaterialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is another powerful application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org The accuracy of these predictions has become a reliable tool for confirming molecular structures and assigning signals in complex spectra. researchgate.net

Computational models calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

Below are the predicted 1H and 13C chemical shifts for this compound.

Predicted 1H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 6.6 - 7.0 |

| Amine (-NH2) | 3.5 - 4.5 |

| Methoxypropoxy (-OCH2-) | 3.9 - 4.1 |

| Methoxypropoxy (-CH2CH2CH2-) | 1.9 - 2.2 |

| Methoxy (B1213986) (-OCH3) | 3.3 - 3.5 |

Predicted 13C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-N (Aromatic) | 140 - 145 |

| C-O (Aromatic) | 145 - 150 |

| C-H (Aromatic) | 110 - 120 |

| C-CH3 (Aromatic) | 128 - 132 |

| Methoxypropoxy (-OCH2-) | 68 - 72 |

| Methoxypropoxy (-CH2CH2CH2-) | 28 - 32 |

| Methoxy (-OCH3) | 58 - 60 |

Note: Predicted chemical shifts are illustrative, based on DFT-GIAO calculations for analogous structures.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent properties. mdpi.com

For this compound, an MD simulation could be used to:

Explore Conformational Space: Observe how the flexible methoxypropoxy side chain moves and folds in a solvent environment at a given temperature.

Analyze Solvent Effects: Study the arrangement of solvent molecules (e.g., water or an organic solvent) around the aniline and how hydrogen bonds are formed and broken with the amino and ether groups.

Determine Structural Stability: Assess the stability of different conformers over time by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions. mdpi.com

Predict Transport Properties: In larger systems, MD can be used to predict properties like diffusion coefficients.

These simulations provide a bridge between the static picture of a single molecule and its behavior in a realistic chemical environment.

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. For 2-(3-Methoxypropoxy)-5-methylaniline, a full suite of NMR experiments would be required for unambiguous structural assignment.

¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. This would include three aromatic protons on the substituted ring, the amine (NH₂) protons, the methyl (CH₃) group protons, and the protons of the 3-methoxypropoxy side chain (-O-CH₂-CH₂-CH₂-O-CH₃). The chemical shifts, integration values, and coupling patterns (splitting) of these signals would provide critical information about the connectivity of the atoms.

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments would identify all unique carbon environments, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom, with carbons attached to electronegative oxygen and nitrogen atoms appearing further downfield.

2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece the structure together.

COSY would reveal proton-proton couplings, confirming, for example, the adjacent methylene groups within the propoxy chain.

HSQC would correlate each proton signal directly to its attached carbon atom.

HMBC would show longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is vital for connecting the 3-methoxypropoxy chain to the correct position on the aniline (B41778) ring and confirming the relative positions of all substituents.

Without experimental data, a speculative data table cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical tool for determining the elemental formula of a compound by measuring its exact mass with high precision. For this compound (C₁₁H₁₇NO₂), HRMS would confirm the molecular weight and elemental composition.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. In a technique like electrospray ionization (ESI-MS/MS), the protonated molecule [M+H]⁺ would be isolated and fragmented. Expected fragmentation pathways for this molecule would likely involve:

Cleavage of the ether bonds within the 3-methoxypropoxy side chain.

Loss of the entire 3-methoxypropoxy group.

Loss of a methoxy (B1213986) radical from the side chain.

Cleavage of the C-N bond, leading to the loss of ammonia.

A detailed analysis of these fragment ions would help to confirm the structure deduced from NMR data. However, no specific experimental HRMS data has been reported.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

FT-IR and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups.

FT-IR spectroscopy for this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.

C-H stretching from both the aromatic ring and the aliphatic side chain, just below and above 3000 cm⁻¹.

C-O stretching from the ether linkages, which would likely produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

N-H bending vibrations around 1600 cm⁻¹.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the aromatic ring vibrations and the C-C backbone of the side chain. No publicly available spectra for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For an aromatic compound like this compound, the spectrum is expected to show absorption maxima (λ_max) corresponding to π→π* transitions of the substituted benzene (B151609) ring. The position and intensity of these bands are influenced by the substituents on the ring—both the electron-donating amine and alkoxy groups and the methyl group would affect the electronic structure and thus the absorption profile. This analysis helps in understanding the extent of electronic conjugation in the system. No specific UV-Vis absorption data is available for this compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) would be the primary method for purity analysis. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. The retention time would be a characteristic property of the compound under specific conditions, and the peak area would be used to quantify its purity.

Gas Chromatography (GC) could also be used, provided the compound is sufficiently volatile and thermally stable. The analysis would yield a characteristic retention time on a given column and could be coupled with a mass spectrometer (GC-MS) to provide both separation and mass data simultaneously, aiding in identification and purity assessment. No specific HPLC or GC methods or retention data have been published for this compound.

Future Research Directions and Open Questions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of substituted anilines, foundational to numerous chemical industries, is continuously evolving towards greener and more efficient methodologies. For 2-(3-methoxypropoxy)-5-methylaniline, future research could significantly benefit from adopting and refining these modern synthetic strategies.

Historically, the synthesis of anilines often involved multi-step processes with harsh reagents and significant waste production. A promising avenue for future research is the development of a one-pot synthesis for this compound. acs.org While one-pot processes for aniline (B41778) synthesis have been explored, they are not yet widely adopted for commercial use due to challenges in achieving high yields. acs.org Research into novel catalytic systems, such as those employing earth-abundant metals, could pave the way for more sustainable production. For instance, the use of a Pd/C–ethylene system has been reported for the synthesis of substituted anilines from cyclohexanones, offering a potential pathway that avoids traditional, more hazardous reagents. acs.org

Another key area of investigation is the use of water as a solvent, which drastically reduces the environmental impact of chemical synthesis. A novel synthesis of anilines through the zinc metal-mediated chemoselective reduction of nitroarenes in water has been demonstrated, offering high yields and a simple, low-cost procedure. rsc.org Applying and optimizing such a method for the synthesis of this compound from its corresponding nitroarene precursor would be a significant step towards a more sustainable manufacturing process.

Future synthetic strategies could also focus on direct amination techniques. While challenging, the direct amination of benzene (B151609) to aniline using cataloreactants like Ni/NiO/ZrO2 represents a significant advancement. acs.org Adapting this approach to a pre-functionalized aromatic ring to introduce the amino group selectively would be a groundbreaking development.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| One-Pot Synthesis | Reduced reaction steps, time, and waste | Achieving high yield and selectivity |

| Pd/C–Ethylene System | Use of a common catalyst, milder conditions | Substrate scope and catalyst deactivation |

| Aqueous Synthesis | Environmentally benign, low cost | Solubility of reactants, reaction kinetics |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The reactivity of the aniline core is well-established, particularly its susceptibility to electrophilic aromatic substitution. libretexts.org However, the specific interplay of the methoxypropoxy and methyl substituents in this compound could lead to novel reactivity profiles.

Arylamines are highly reactive towards electrophilic aromatic substitution, with the amino group being a strong activating and ortho/para-directing substituent. libretexts.org The electronic effects of the substituents on the benzene ring influence the basicity and nucleophilicity of the aniline derivative. chemistrysteps.com Future research should systematically investigate the electrophilic substitution reactions of this compound to map its regioselectivity and reactivity compared to other substituted anilines.

Furthermore, the amino group can be transformed into a diazonium salt, a versatile intermediate for a wide range of chemical transformations, including Sandmeyer reactions. libretexts.org Exploring the synthesis and subsequent reactions of the diazonium salt of this compound could unlock access to a diverse library of new compounds with unique functionalities.

Aniline derivatives are also crucial in the synthesis of heterocyclic compounds and as ligands in organometallic chemistry. The amino group can readily react with aldehydes and ketones to form Schiff bases, which are precursors to various heterocyclic systems and can act as ligands for metal complexes. sci-hub.se Investigating the coordination chemistry of this compound and its derivatives with various metal centers could lead to the discovery of novel catalysts with unique activities.

Application of Machine Learning and Artificial Intelligence for Synthetic Route Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic synthesis. mit.edu These tools can accelerate the discovery of new synthetic routes by analyzing vast datasets of chemical reactions. chemai.io

The benefits of using machine learning in retrosynthesis include:

Accelerated Route Design: AI can rapidly generate potential synthetic routes, a task that would traditionally take chemists a considerable amount of time. chemai.io

Novel Pathway Discovery: Machine learning can suggest unconventional synthetic strategies that a chemist might not have considered, potentially leading to more efficient or innovative syntheses. chemai.io

Data-Driven Decision Making: By relying on vast datasets, AI provides a rational basis for selecting synthetic routes and optimizing reaction conditions, reducing guesswork. chemai.io

Future research would involve utilizing these AI platforms to design and optimize the synthesis of this compound, potentially uncovering more efficient and sustainable routes than those conceived through traditional, human-driven approaches.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Reactivity

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules. Density Functional Theory (DFT) calculations, for example, can be used to study the structural and electronic properties of aniline derivatives. researchgate.net

For this compound, computational methods can be employed to:

Predict Reactivity: By calculating properties like frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding experimental work on its reactivity.

Design Novel Derivatives: Computational screening can be used to design new derivatives of this compound with specific, tailored properties. For instance, by systematically modifying the substituents, it is possible to tune the electronic properties, solubility, and reactivity of the molecule for specific applications. researchgate.net

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and improve yields. acs.org

The influence of substituents on the properties of aniline derivatives has been a subject of quantum chemical studies, revealing how the addition of different functional groups can alter molecular geometry, dipole moments, and frontier orbital energies. sci-hub.se Applying these computational approaches to this compound would provide a solid theoretical foundation for its experimental exploration.

Investigation into its Role in the Development of New Materials through Purely Chemical Functionalization

Aniline and its derivatives are fundamental building blocks for a wide range of materials, including dyes, polymers, and pharmaceuticals. sci-hub.seresearchgate.net The unique structure of this compound makes it an interesting candidate for the development of new materials through chemical functionalization.

The presence of the reactive amino group allows for its incorporation into polymer chains, leading to the formation of polyanilines. Polyaniline and its derivatives are known for their electrical conductivity and are used in applications such as sensors and corrosion protection. researchgate.net The methoxypropoxy and methyl groups on the aromatic ring of this compound could impart unique properties to the resulting polymer, such as improved solubility or modified electronic characteristics.

Furthermore, aniline derivatives are used in the synthesis of nonlinear optical (NLO) materials. sci-hub.se The specific substitution pattern of this compound could lead to interesting NLO properties, making it a candidate for applications in optoelectronics.

Future research should focus on the polymerization of this compound and the characterization of the resulting polymer's properties. Additionally, the synthesis and evaluation of its derivatives for applications in materials science, such as in the creation of novel dyes or functional coatings, represent a rich area for exploration. The ability of aniline to undergo hydrogenolysis on certain metal surfaces also suggests its potential use as a small-molecule inhibitor in processes like area-selective atomic layer deposition, a critical technique in the fabrication of microelectronics. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzene |

| Cyclohexanone |

| Nitroarenes |

| 2,6-dimethylnitrobenzene |

| Phenol (hydroxybenzene) |

| Acetanilide (B955) |

| para-Nitroaniline |

| Schiff bases |

Q & A

Basic: What are the key considerations for synthesizing 2-(3-Methoxypropoxy)-5-methylaniline with high purity?

Answer:

The synthesis typically involves multi-step reactions starting with functionalizing the aniline core. Key steps include:

- Nucleophilic substitution to introduce the methoxypropoxy group.

- Protection/deprotection strategies for the amine group to prevent undesired side reactions .

- Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reaction efficiency .

Optimization Parameters:

Basic: How is spectroscopic characterization (NMR, MS) used to confirm the structure of this compound?

Answer:

- ¹H NMR : Key signals include:

- Mass Spectrometry : Molecular ion peak at m/z 249.23 (C₁₁H₁₄F₃NO₂) confirms molecular weight .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

Answer:

The methoxypropoxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophiles. However, steric hindrance from the propoxy chain directs substitution to specific positions (e.g., para to the amine group). Comparative studies with trifluoromethyl analogs show reduced reactivity due to the electron-withdrawing -CF₃ group .

Reactivity Comparison:

| Substituent | Electronic Effect | Preferred Reaction Site |

|---|---|---|

| -OCH₂CH₂CH₂OCH₃ | Electron-donating | Para to -NH₂ |

| -CF₃ | Electron-withdrawing | Meta to -NH₂ |

Advanced: What methodologies are used to evaluate the biological activity of this compound in enzyme inhibition studies?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., kinases) .

- Fluorescence Polarization : Quantifies displacement of fluorescent ligands in competitive assays .

- Molecular Docking : Predicts binding poses using software like AutoDock Vina. For example, the methoxypropoxy group may occupy hydrophobic pockets in enzyme active sites .

Case Study:

In a 2023 study, derivatives showed IC₅₀ = 12 µM against tyrosine kinase, attributed to hydrogen bonding with the methoxy oxygen and π-π stacking of the aromatic ring .

Advanced: How can contradictory data on reaction yields be resolved when scaling up synthesis?

Answer:

Discrepancies often arise from:

- Heat transfer inefficiencies in large batches.

- Solvent purity variations (e.g., trace water in DMF hydrolyzes intermediates) .

- Catalyst deactivation due to aggregation.

Mitigation Strategies:

- Use flow chemistry for consistent temperature control .

- Implement in-line FTIR to monitor reaction progress and adjust conditions dynamically .

Advanced: What computational approaches predict the metabolic stability of this compound?

Answer:

- ADMET Prediction : Tools like SwissADME estimate metabolic liability (e.g., CYP450 oxidation sites). The methoxypropoxy group may reduce clearance by shielding labile protons .

- QM/MM Simulations : Identify susceptible bonds (e.g., O-CH₃ in methoxypropoxy) for hydrolysis .

Advanced: How does solubility in non-polar solvents impact formulation for in vivo studies?

Answer:

The compound’s logP ≈ 2.5 (predicted) suggests moderate lipophilicity. For in vivo delivery:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|